3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-ol;dihydrochloride
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Overview
Description
3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-ol; dihydrochloride is a synthetic organic compound characterized by its complex molecular structure. It is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Many compounds with a piperidine nucleus, like the one in this compound, are known to interact with various receptors in the body, including G protein-coupled receptors, ion channels, and enzymes . The specific targets would depend on the exact structure and properties of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 4-aminopiperidine with 2,2-dimethylpropanal under acidic conditions. The reaction typically involves the use of a reducing agent, such as sodium cyanoborohydride, to facilitate the formation of the amine-alcohol linkage.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis involving controlled reaction conditions to ensure high yield and purity. The process may involve the use of specialized reactors and purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-ol; dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-ol; dihydrochloride is widely used in scientific research due to its potential applications in chemistry, biology, medicine, and industry. It serves as a building block for the synthesis of more complex molecules and is used in the development of pharmaceuticals and other bioactive compounds.
Comparison with Similar Compounds
3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-ol; dihydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
3-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride
3-(4-Aminopiperidin-1-yl)propan-1-ol dihydrochloride
These compounds share structural similarities but differ in their functional groups and applications, making 3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-ol; dihydrochloride distinct in its properties and uses.
Properties
IUPAC Name |
3-(4-aminopiperidin-1-yl)-2,2-dimethylpropan-1-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O.2ClH/c1-10(2,8-13)7-12-5-3-9(11)4-6-12;;/h9,13H,3-8,11H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXNPUVKEGHQMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCC(CC1)N)CO.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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